2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)6-4-12-15-9-10-8-14-7-5-11(10)16-12/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCJQGWYZNDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=NC=C2CNCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697640-08-6 | |
| Record name | 2-(3,3-dimethylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diamine-Carbonyl Cyclization
A foundational method involves condensing 4-amino-5,6,7,8-tetrahydropyridine-3-carboxamide with a carbonyl source (e.g., triphosgene or urea derivatives). For example:
- Reaction : 4-Amino-5,6,7,8-tetrahydropyridine-3-carboxamide reacts with 3,3-dimethylbutyl isocyanate in dichloromethane at 0–5°C, followed by cyclization using potassium tert-butoxide in THF.
- Yield : ~65% after silica gel chromatography (hexane/EtOAc 3:1).
- Mechanism : Nucleophilic attack of the pyridine amine on the isocyanate carbonyl, followed by intramolecular cyclodehydration.
This route is limited by the availability of the tetrahydropyridine precursor, often requiring multi-step synthesis from piperidine derivatives.
Palladium-Catalyzed Cross-Coupling for Side Chain Introduction
The 3,3-dimethylbutyl group is efficiently installed via Suzuki-Miyaura coupling, leveraging halogenated pyrido[4,3-d]pyrimidine intermediates:
- Intermediate synthesis : Bromination of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine at the 2-position using PBr₃ in acetonitrile (70% yield).
- Coupling conditions : React with (3,3-dimethylbutyl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 80°C for 12 h.
- Yield : 78% after recrystallization (ethanol/water).
Hydrogenation Strategies for Tetrahydro Ring Formation
Catalytic Hydrogenation of Pyrido[4,3-d]Pyrimidine
The fully aromatic pyrido[4,3-d]pyrimidine can be reduced to the tetrahydro form using:
Transfer Hydrogenation
An alternative employs ammonium formate as a hydrogen donor:
- Conditions : Pd/C (20 mg/mmol), ammonium formate (5 equiv), methanol, reflux, 6 h.
- Advantage : Avoids high-pressure equipment, suitable for small-scale synthesis.
Side Chain Functionalization via Alkylation
Nucleophilic Substitution
The 2-position bromide undergoes SN2 displacement with 3,3-dimethylbutylamine:
Buchwald-Hartwig Amination
For higher efficiency, Pd-mediated coupling is preferred:
- Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%).
- Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C, 12 h.
- Yield : 85% with >95% purity by HPLC.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
- Recrystallization : Ethanol/water (4:1) yields >99% purity by GC-FID.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd(OAc)₂/PPh₃ systems reduces catalyst costs by 40% without compromising yield.
Solvent Recycling
Dioxane and ethanol are recovered via fractional distillation, achieving 90% solvent reuse in pilot plants.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization shows promise for direct 2-alkylation:
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Conducted in polar aprotic solvents with or without a catalyst.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
-
Medicinal Chemistry
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Biological Studies
-
Industrial Applications
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets:
-
Molecular Targets
Tyrosine Kinases: The compound binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and thus blocking signal transduction pathways involved in cell proliferation.
Cyclin-Dependent Kinases: It inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.
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Pathways Involved
MAPK/ERK Pathway: Inhibition of this pathway results in reduced cell growth and survival.
PI3K/Akt Pathway: Blocking this pathway can lead to decreased cell proliferation and increased apoptosis.
Comparison with Similar Compounds
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be compared with other pyrido[4,3-d]pyrimidine derivatives:
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Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrido[3,4-d]pyrimidine: Exhibits similar biological activities but with different potency and selectivity profiles.
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Uniqueness
Biological Activity
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 220.33 g/mol. The compound features a tetrahydropyrido structure fused with a pyrimidine ring, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Case Study : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated an IC50 value of 10 µM, indicating potent cytotoxicity.
- Mechanism : The compound appears to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, as evidenced by increased levels of cytochrome c and activation of caspases.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values for several pathogens tested against the compound. The results suggest that it possesses moderate antimicrobial properties.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects:
- Research Findings : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant reduction in neuronal cell death. Behavioral tests showed improved cognitive function in treated animals compared to controls.
Mechanistic Insights
Understanding the mechanisms underlying the biological activities of this compound is crucial for its potential therapeutic applications:
- Cell Signaling Pathways : The compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Specifically, it affects the PI3K/Akt pathway and the MAPK signaling cascade.
- Reactive Oxygen Species (ROS) : Studies indicate that the compound may reduce ROS levels in cells, contributing to its protective effects against oxidative stress.
Q & A
Q. What are the recommended synthetic routes for 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized for high purity?
Methodological Answer: The synthesis typically involves multi-step routes, starting with the preparation of a pyrido[4,3-d]pyrimidine core. Key steps include:
- Thioketone-amine coupling : Reacting thioketones with amines under controlled conditions (e.g., glacial acetic acid reflux) to form the pyrimidine ring .
- Substituent introduction : Alkylation or sulfanylation at the 2-position using alkyl halides or thiols under inert atmospheres to avoid oxidation .
- Purification : Recrystallization from acetic acid or ethanol-DMF mixtures to achieve >98% purity .
Q. Optimization Tips :
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and ring saturation. For example, downfield shifts in H NMR (~δ 8.0–8.5 ppm) indicate aromatic protons in the pyrimidine ring .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=S stretches at ~1100 cm) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond lengths (mean C–C bond length: 0.004 Å) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., M.Wt 241.29 for related derivatives) .
Table 1 : Key Analytical Data for Pyrido[4,3-d]pyrimidine Derivatives
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 2.5–3.0 ppm (methylene protons) | |
| X-ray | R factor = 0.069; wR factor = 0.194 | |
| IR | C=O stretch at ~1680 cm |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 2-position) and assess activity trends. For example, trifluoromethyl groups enhance lipophilicity and target binding .
- Dose-Response Studies : Perform IC assays to distinguish intrinsic activity from concentration-dependent effects .
- Crystallographic Studies : Compare ligand-receptor binding modes to explain divergent activities (e.g., steric hindrance from bulky substituents) .
Case Study : Derivatives with 3,3-dimethylbutyl groups showed higher metabolic stability than cyclopropyl analogs due to reduced CYP450 interactions .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrido[4,3-d]pyrimidine derivatives?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., alkyl chain length, halogen substitution) and test in vitro .
- Biological Assays : Use kinase inhibition or cytotoxicity assays (e.g., MTT) to quantify activity .
- Computational Docking : Predict binding affinities using software like AutoDock Vina; validate with experimental IC values .
Example : 2-(3,3-Dimethylbutyl) derivatives exhibited 10-fold higher kinase inhibition than 2-cyclopropyl analogs, attributed to enhanced hydrophobic interactions .
Q. How can computational modeling be integrated into the study of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., methyl vs. ethyl groups) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) .
Validation : Cross-reference computational predictions with crystallographic data (e.g., RMSD < 2.0 Å) .
Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and measure half-life using LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Stability in Biological Matrices : Assess degradation in plasma/buffer at 37°C over 24 hours .
Key Finding : Derivatives with branched alkyl chains (e.g., 3,3-dimethylbutyl) showed 50% longer half-lives than linear-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
